2-(tert-Butoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

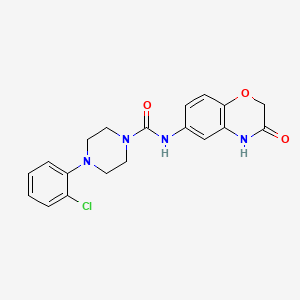

2-(tert-Butoxy)pyridine, also known as tert-butyl 2-pyridinyl ether, is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a clear liquid that can range in color from colorless to slightly pale yellow .

Synthesis Analysis

The synthesis of 2-(tert-Butoxy)pyridine involves the reaction of potassium tert-butoxide and 2-chloropyridine in toluene at 110℃ for 15 hours . Another method involves the reaction of carboxylic acid, tert-butoxypyridine, and boron trifluoride diethyl etherate in dry PhCH3 at room temperature for 30 minutes .Molecular Structure Analysis

The InChI code for 2-(tert-Butoxy)pyridine is 1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 . The structure consists of a pyridine ring with a tert-butoxy group attached to one of the carbon atoms .Chemical Reactions Analysis

2-(tert-Butoxy)pyridine has been used in various chemical reactions. For instance, it has been used in the preparation of 1-butyl-3,5-dimethyl-1H-pyrazole from 1H-pyrazole and 1-bromobutane, using an ionic liquid . It has also been used in the methylation of 2-phenylpyridine using di-tert-butyl peroxides .Physical And Chemical Properties Analysis

2-(tert-Butoxy)pyridine is a clear liquid with a color that ranges from colorless to slightly pale yellow . It has a molecular weight of 151.21 and a molecular formula of C9H13NO . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.12 .Aplicaciones Científicas De Investigación

Magnetic Interaction and Molecular Structure

2-(tert-Butoxy)pyridine derivatives have been studied for their potential as paramagnetic chelating ligands. Kawakami, Tonegawa, and Ishida (2016) found that these derivatives can form strong magnetic interactions due to direct radical-metal bonds. They synthesized and isolated pyridine-2,6-diyl bis(tert-butyl nitroxides) and characterized their molecular and crystal structures, finding that these biradicals behave as triplet molecules even at room temperature, indicating significant magnetic properties (Kawakami, Tonegawa, & Ishida, 2016).

Photocatalytic Degradation and Environmental Applications

In environmental science, 2-(tert-Butoxy)pyridine derivatives have been explored for their role in photocatalytic degradation. Stapleton et al. (2010) investigated the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-(tert-Butoxy)pyridine, in aqueous solutions. Their research is pivotal in understanding the removal of hazardous compounds from ecosystems and human health perspectives (Stapleton et al., 2010).

Reactivity with Phenols

Research by Das, Encinas, Steenken, and Scaiano (1981) focused on the reactivity of tert-butoxy radicals (generated from derivatives like 2-(tert-Butoxy)pyridine) with phenols. Their findings are crucial in understanding the chemical interactions and rate constants in different solvents, which is essential in various chemical synthesis processes (Das, Encinas, Steenken, & Scaiano, 1981).

Coordination Chemistry and Complex Formation

In coordination chemistry, 2-(tert-Butoxy)pyridine derivatives have been used to synthesize and characterize various complexes. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their use in luminescent lanthanide compounds and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Activities in Chemical Reactions

2-(tert-Butoxy)pyridine derivatives have also been explored for their catalytic activities. Less, Simmonds, and Wright (2014) investigated the reactivity and catalytic activities of tert-butoxy aluminium hydride reagents in various chemical reactions, providing insights into potential applications in catalysis (Less, Simmonds, & Wright, 2014).

Safety and Hazards

2-(tert-Butoxy)pyridine is classified under the GHS07 pictogram . It has hazard statements H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which advise avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves, protective clothing, eye protection, or face protection; and specific measures to take if swallowed, if on skin, or if in eyes .

Mecanismo De Acción

Target of Action

Mode of Action

Pyridine derivatives generally interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or modulating signal transduction pathways. The specific mode of action of 2-(tert-Butoxy)pyridine would depend on its chemical structure and the nature of its target.

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or other cellular processes.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.12, which can influence its distribution and bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxy)pyridine. For instance, its stability may be affected by temperature and light exposure . Its efficacy could be influenced by factors such as pH, presence of other substances, and specific conditions within the biological system where it acts .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMIUODXRECHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83766-88-5 |

Source

|

| Record name | 2-tert-Butoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)

![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)